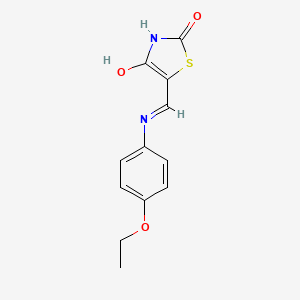![molecular formula C32H24N2O4 B11974633 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11974633.png)
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil naftaleno-1-carboxilato es un complejo compuesto orgánico que se caracteriza por su estructura única, que incluye un grupo bifenilo, un enlace hidrazona y una parte carboxilato de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil naftaleno-1-carboxilato normalmente implica varios pasos, comenzando con la preparación del intermedio hidrazona de bifenil-4-iloxi acetil. Este intermedio luego se hace reaccionar con un aldehído o cetona adecuado para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido acético o ácido clorhídrico para facilitar la reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de reactivos de alta pureza y medidas estrictas de control de calidad son esenciales para lograr las especificaciones de producto deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil naftaleno-1-carboxilato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio pueden convertir el enlace hidrazona en una amina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los anillos de bifenilo o naftaleno, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Solventes halogenados como cloroformo o diclorometano, con bases como hidróxido de sodio o carbonato de potasio.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas.
Sustitución: Diversos derivados de bifenilo o naftaleno sustituidos.
Aplicaciones Científicas De Investigación
4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil naftaleno-1-carboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas y procesos celulares.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de polímeros y recubrimientos avanzados debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil naftaleno-1-carboxilato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El enlace hidrazona puede formar enlaces covalentes reversibles con residuos del sitio activo, modulando la actividad de la proteína diana. Además, los grupos bifenilo y naftaleno pueden participar en interacciones de apilamiento π-π, mejorando la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil 3-cloro-1-benzotiofeno-2-carboxilato
- 4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil 3-cloro-1-benzotiofeno-2-carboxilato
Singularidad
En comparación con compuestos similares, 4-[(E)-{2-[(bifenil-4-iloxi)acetil]hidrazinilideno}metil]fenil naftaleno-1-carboxilato se destaca por su combinación única de características estructurales, que confieren reactividad química y actividad biológica distintas. La presencia de ambos grupos bifenilo y naftaleno permite diversas interacciones con objetivos moleculares, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C32H24N2O4 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H24N2O4/c35-31(22-37-27-19-15-25(16-20-27)24-7-2-1-3-8-24)34-33-21-23-13-17-28(18-14-23)38-32(36)30-12-6-10-26-9-4-5-11-29(26)30/h1-21H,22H2,(H,34,35)/b33-21+ |
Clave InChI |
MVZDHTLAWGFTBD-QNKGDIEWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)


![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)

![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)

![methyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974629.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)


